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Compound of Interest

Compound Name: 4-Chloro-3-ethylphenol

Cat. No.: B1220485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for the compound 4-Chloro-3-ethylphenol. The information

presented is intended to support research, development, and quality control activities where

this compound is utilized.

Introduction
4-Chloro-3-ethylphenol is a substituted phenolic compound with applications in various

chemical and biological studies. Accurate spectral characterization is crucial for its

identification, purity assessment, and understanding its chemical behavior. This document

summarizes the key NMR and IR spectral features of 4-Chloro-3-ethylphenol and provides

general experimental methodologies for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral

data for 4-Chloro-3-ethylphenol.

Table 1: ¹H NMR Spectral Data Summary for 4-Chloro-3-ethylphenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available

Table 2: ¹³C NMR Spectral Data Summary for 4-Chloro-3-ethylphenol

Chemical Shift (δ) ppm Assignment

Data not available Data not available

Note: Experimentally obtained spectral data for 4-Chloro-3-ethylphenol is referenced in

databases such as PubChem, with original sources cited as Sigma-Aldrich and W. Robien, Inst.

of Org. Chem., Univ. of Vienna.[1] However, specific, publicly available quantitative data was

not found in the performed search.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

expected IR absorption bands for 4-Chloro-3-ethylphenol are detailed in Table 3.

Table 3: IR Spectral Data Summary for 4-Chloro-3-ethylphenol

Wavenumber (cm⁻¹) Functional Group

Data not available Data not available

Note: While PubChem indicates the availability of vapor-phase IR spectra from Sigma-Aldrich,

specific peak data was not readily accessible in the conducted search.

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of

phenolic compounds like 4-Chloro-3-ethylphenol. Specific parameters may need to be

optimized based on the instrumentation and sample characteristics.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-Chloro-3-ethylphenol.

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. The choice of solvent can affect the chemical shift of the phenolic hydroxyl

proton.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration (δ = 0.00 ppm).

Data Acquisition:

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or

higher.

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

For ¹³C NMR spectroscopy, a proton-decoupled sequence is typically used to simplify the

spectrum. A higher number of scans is usually required due to the lower natural abundance

of the ¹³C isotope.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4-Chloro-3-ethylphenol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of 4-Chloro-3-ethylphenol with dry potassium bromide (KBr) powder

in a mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet)

before running the sample spectrum.

The final spectrum is typically an average of multiple scans to improve the signal-to-noise

ratio.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral data

analysis for 4-Chloro-3-ethylphenol.
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Caption: Workflow for the spectral analysis of 4-Chloro-3-ethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 4-Chloro-3-ethylphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220485#spectral-data-of-4-chloro-3-ethylphenol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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